molecular formula C8H12N2O2 B3279038 (S)-2-Amino-N-furan-2-ylmethyl-propionamide CAS No. 685901-62-6

(S)-2-Amino-N-furan-2-ylmethyl-propionamide

Cat. No.: B3279038
CAS No.: 685901-62-6
M. Wt: 168.19 g/mol
InChI Key: FGGLWQZUOHSTSL-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-N-furan-2-ylmethyl-propionamide is an organic compound characterized by the presence of an amino group, a furan ring, and a propionamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-N-furan-2-ylmethyl-propionamide typically involves the reaction of furan-2-carbaldehyde with (S)-alanine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like sodium borohydride to facilitate the reduction process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, often involving automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-N-furan-2-ylmethyl-propionamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted amides or amines.

Scientific Research Applications

(S)-2-Amino-N-furan-2-ylmethyl-propionamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific functional properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-furan-2-ylmethyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. The furan ring and amino group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

    (S)-2-Amino-N-thiophen-2-ylmethyl-propionamide: Contains a thiophene ring instead of a furan ring.

    (S)-2-Amino-N-pyridin-2-ylmethyl-propionamide: Contains a pyridine ring instead of a furan ring.

Uniqueness: (S)-2-Amino-N-furan-2-ylmethyl-propionamide is unique due to the presence of the furan ring, which imparts specific electronic and steric properties that influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials.

Properties

IUPAC Name

(2S)-2-amino-N-(furan-2-ylmethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-6(9)8(11)10-5-7-3-2-4-12-7/h2-4,6H,5,9H2,1H3,(H,10,11)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGLWQZUOHSTSL-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CO1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC1=CC=CO1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-Amino-N-furan-2-ylmethyl-propionamide
Reactant of Route 2
Reactant of Route 2
(S)-2-Amino-N-furan-2-ylmethyl-propionamide
Reactant of Route 3
Reactant of Route 3
(S)-2-Amino-N-furan-2-ylmethyl-propionamide
Reactant of Route 4
Reactant of Route 4
(S)-2-Amino-N-furan-2-ylmethyl-propionamide
Reactant of Route 5
Reactant of Route 5
(S)-2-Amino-N-furan-2-ylmethyl-propionamide
Reactant of Route 6
Reactant of Route 6
(S)-2-Amino-N-furan-2-ylmethyl-propionamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.